molecular formula C5H9FO3 B6155188 methyl 4-fluoro-3-hydroxybutanoate CAS No. 352-76-1

methyl 4-fluoro-3-hydroxybutanoate

Cat. No.: B6155188
CAS No.: 352-76-1
M. Wt: 136.1
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Description

Methyl 4-fluoro-3-hydroxybutanoate (MFHB) is a fluorinated ester derivative of 3-hydroxybutanoic acid, characterized by a hydroxyl group at the C3 position and a fluorine atom at C4. Its molecular formula is C₅H₉FO₃, with a molecular weight of 136.12 g/mol. The fluorine atom enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, while the hydroxyl group contributes to hydrogen bonding and solubility in polar solvents .

Properties

CAS No.

352-76-1

Molecular Formula

C5H9FO3

Molecular Weight

136.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-fluoro-3-hydroxybutanoate can be synthesized through several methods. One common approach involves the esterification of 4-fluoro-3-hydroxybutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the reduction of 4-fluoro-3-oxobutanoate using a suitable reducing agent like sodium borohydride or lithium aluminum hydride. This reduction step introduces the hydroxyl group at the third position, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound often employs biocatalysis due to its high selectivity and environmentally friendly nature. Enzymes such as alcohol dehydrogenases or ketoreductases can be used to catalyze the reduction of 4-fluoro-3-oxobutanoate to the desired product under mild conditions, minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-3-hydroxybutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: 4-fluoro-3-oxobutanoate.

    Reduction: 4-fluoro-3-hydroxybutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-fluoro-3-hydroxybutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-fluoro-3-hydroxybutanoate involves its interaction with specific molecular targets and pathways. For instance, in enzymatic reactions, the hydroxyl group at the third position can form hydrogen bonds with active site residues, facilitating the catalytic process. The fluorine atom can influence the compound’s reactivity and stability by altering the electronic properties of the molecule .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Methyl Esters

Structural Features

The following table compares MFHB with structurally related methyl esters from the provided evidence:

Compound Molecular Formula Functional Groups Key Structural Differences Source/Application
Methyl 4-fluoro-3-hydroxybutanoate C₅H₉FO₃ Ester, hydroxyl, fluoro Short chain, fluorinated, β-hydroxy ester Synthetic intermediates
Sandaracopimaric acid methyl ester C₂₁H₃₂O₂ Diterpenoid ester, carboxylate Polycyclic diterpene backbone Plant resin (Austrocedrus chilensis)
Methyl shikimate C₈H₁₂O₅ Cyclic ester, hydroxyl, carboxyl Shikimic acid backbone, aromatic ring Biosynthetic precursor
Methyl palmitate C₁₇H₃₄O₂ Fatty acid ester Long alkyl chain (C16) Plant extracts, biofuels
Methyl 2-benzoylamino-3-oxobutanoate C₁₂H₁₃NO₄ Ester, ketone, benzoylamino Aromatic substituent, α-keto group Heterocyclic synthesis





Key Observations :

  • Chain Length: MFHB has a short 4-carbon chain, contrasting with long-chain fatty acid esters (e.g., methyl palmitate) or diterpenoid esters (e.g., sandaracopimaric acid methyl ester).
  • Fluorination : Unlike most natural methyl esters, MFHB’s fluorine substitution is rare in plant-derived compounds but common in synthetic medicinal chemistry to modulate bioactivity .
  • Hydroxyl Group : The β-hydroxy ester motif in MFHB is analogous to methyl shikimate but lacks the cyclic structure and carboxyl group.
Analytical Characterization
  • Spectroscopy :

    • MFHB : Expected IR peaks for -OH (~3200 cm⁻¹), ester C=O (~1740 cm⁻¹), and C-F (~1100 cm⁻¹). ¹H NMR would show hydroxyl protons (δ 1.5–2.5 ppm) and fluorine-coupled splitting .
    • Methyl Shikimate : Distinct ¹H NMR signals for cyclic protons and hydroxyl groups .
    • Fatty Acid Esters : GC-MS traces (e.g., methyl palmitate) show fragmentation patterns indicative of long alkyl chains .
  • Chromatography: MFHB’s polarity (due to -OH and -F) would result in shorter retention times in GC compared to non-polar esters like methyl palmitate .

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